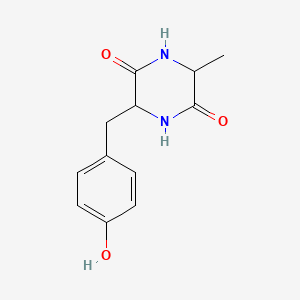

Cyclo(Ala-Tyr)

Beschreibung

(3s,6s)-3-(4-Hydroxybenzyl)-6-Methylpiperazine-2,5-Dione is a natural product found in Bacillus subtilis and Pseudomonas brassicacearum with data available.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

21754-26-7 |

|---|---|

Molekularformel |

C12H14N2O3 |

Molekulargewicht |

234.25 g/mol |

IUPAC-Name |

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C12H14N2O3/c1-7-11(16)14-10(12(17)13-7)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6H2,1H3,(H,13,17)(H,14,16)/t7-,10-/m0/s1 |

InChI-Schlüssel |

MFUNIDMQFPXVGU-XVKPBYJWSA-N |

SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O |

Kanonische SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Chemical Structure Elucidation of Cyclo(Ala-Tyr) Using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Abstract

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are a significant class of naturally occurring compounds, recognized for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties.[1][2][3] Their conformationally constrained scaffold makes them attractive for drug discovery.[4] Cyclo(Ala-Tyr), a DKP composed of alanine and tyrosine residues, serves as an excellent model for demonstrating the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in unambiguous structure elucidation. This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the application of these powerful analytical techniques for the complete structural characterization of Cyclo(Ala-Tyr).

Introduction: The Significance of Cyclo(Ala-Tyr) and the Need for Rigorous Structural Analysis

Cyclic dipeptides are the simplest form of cyclic peptides and are found in a wide array of natural sources, from microorganisms to fermented foods.[4][5] Their rigid structure, conferred by the diketopiperazine ring, is key to their biological function and potential as therapeutic agents.[3] The precise determination of the primary sequence and three-dimensional structure is therefore paramount for understanding structure-activity relationships (SAR) and for rational drug design.

This guide will walk through the logical and experimental workflow for the structural elucidation of Cyclo(Ala-Tyr), showcasing how the complementary information from NMR and MS provides a self-validating system for confirming its chemical identity and conformation.

The Overall Analytical Strategy

The structural elucidation of a molecule like Cyclo(Ala-Tyr) is a multi-step process that leverages the strengths of different analytical techniques. Mass spectrometry provides rapid and highly sensitive information on molecular weight and elemental composition, while NMR spectroscopy offers detailed insights into the connectivity and spatial arrangement of atoms.[6][7] The combination of these two techniques is crucial for a comprehensive and unambiguous structural assignment.[4]

Table 1: Expected m/z values for key fragment ions of Cyclo(Ala-Tyr)

| Ion Type | Sequence Fragment | Theoretical m/z ([M+H]⁺) |

| Precursor | Cyclo(Ala-Tyr) | 235.1077 |

| [M+H-CO]⁺ | - | 207.1131 |

| b-ion | Ala | 72.0446 |

| y-ion | Tyr | 164.0706 |

| Immonium Ion | Ala | 44.0495 |

| Immonium Ion | Tyr | 136.0757 |

NMR Spectroscopy: Defining the Molecular Architecture

While MS provides the "what," NMR spectroscopy reveals the "how" – the precise connectivity and three-dimensional arrangement of atoms in the molecule. [4]

Experimental Protocol: 1D and 2D NMR

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity Cyclo(Ala-Tyr). [8]2. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for peptides as it can solubilize a wide range of compounds and the amide protons are less likely to exchange with the solvent. [8]3. Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter. Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a suite of 2D NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings. [4] * HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. [9] * HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. [9][10]

-

Data Interpretation: Assembling the Structural Puzzle

The interpretation of the NMR spectra is a systematic process of assigning each signal to a specific atom in the molecule.

¹H NMR: The ¹H NMR spectrum will show signals for the amide protons, the alpha-protons of the alanine and tyrosine residues, the beta-protons of both residues, and the aromatic protons of the tyrosine side chain. The integration of the signals will correspond to the number of protons giving rise to each signal.

¹³C NMR: The ¹³C NMR spectrum will display signals for the carbonyl carbons, the alpha- and beta-carbons of both amino acid residues, and the aromatic carbons of the tyrosine side chain. The chemical shifts of the carbonyl carbons can provide information about the conformation of the diketopiperazine ring. [4] 2D NMR:

-

COSY: Will show correlations between coupled protons, for example, between the alpha-proton and beta-protons of each amino acid residue. This allows for the identification of the spin systems of each residue.

-

HSQC: Correlates each proton signal to the signal of the carbon it is directly attached to, enabling the assignment of the carbon resonances based on the proton assignments.

-

HMBC: Reveals long-range correlations, which are crucial for piecing together the different spin systems. For instance, correlations from the alpha-protons to the carbonyl carbons will confirm the peptide backbone connectivity. [10] Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Cyclo(Ala-Tyr) in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Alanine | |||

| NH | ~8.1 | - | C=O (Tyr), Cα (Ala) |

| CαH | ~3.8 | ~50 | C=O (Ala), Cβ (Ala) |

| CβH₃ | ~1.2 | ~17 | Cα (Ala), C=O (Ala) |

| C=O | - | ~167 | CαH (Ala), NH (Tyr) |

| Tyrosine | |||

| NH | ~7.9 | - | C=O (Ala), Cα (Tyr) |

| CαH | ~4.1 | ~53 | C=O (Tyr), Cβ (Tyr), Cγ (Tyr) |

| CβH₂ | ~2.7, ~2.9 | ~36 | Cα (Tyr), Cγ (Tyr), Cδ (Tyr) |

| Cγ | - | ~130 | CβH₂ (Tyr), CεH (Tyr) |

| CδH | ~7.0 | ~128 | CβH₂ (Tyr), Cζ (Tyr) |

| CεH | ~6.6 | ~115 | Cγ (Tyr), Cζ (Tyr) |

| Cζ-OH | ~9.2 | ~156 | CδH (Tyr), CεH (Tyr) |

| C=O | - | ~166 | CαH (Tyr), NH (Ala) |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Synergy of MS and NMR: A Self-Validating Approach

The power of this dual-technique approach lies in its self-validating nature. MS provides a highly accurate molecular formula, which serves as a constraint for the interpretation of the NMR data. The fragmentation pattern from MS/MS suggests the presence of alanine and tyrosine residues, which is then definitively confirmed by the detailed connectivity information from the 2D NMR experiments. The HMBC correlations, in particular, provide irrefutable evidence for the sequence of the amino acid residues within the cyclic structure.

Conclusion: Achieving Unambiguous Structural Elucidation

The structural elucidation of Cyclo(Ala-Tyr) serves as a prime example of the necessity of a multi-technique analytical approach in modern chemical and pharmaceutical research. By integrating the high-sensitivity molecular weight and fragmentation data from mass spectrometry with the detailed atomic-level connectivity and conformational information from NMR spectroscopy, an unambiguous and robust structural assignment can be achieved. This rigorous characterization is the foundational step for any further investigation into the biological activity and therapeutic potential of this and other cyclic dipeptides.

References

-

Springer Nature Experiments. (n.d.). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. Retrieved from [Link]

-

Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]

-

PubMed. (2007, October 15). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Retrieved from [Link]

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step mass spectrometric approach for the identification of diketopiperazines in chicken essence. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Retrieved from [Link]

-

Food & Nutrition Journal. (2016, October 25). Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Retrieved from [Link]

-

PubMed. (2009, August 15). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Retrieved from [Link]

-

ProQuest. (n.d.). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

Seton Hall University. (2023, May 20). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]

- Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.

-

(n.d.). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Retrieved from [Link]

-

(n.d.). How to make an NMR sample. Retrieved from [Link]

-

(n.d.). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Retrieved from [Link]

-

PubMed. (2009, December 15). Cyclization of peptide b9 ions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Bentham Science. (2022, September 21). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary materials: Data of chemical structures of compounds 1-8: Cyclo (Pro-Ala) (1): H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]

-

ResearchGate. (2003, March 12). A 13C NMR study of cyclic dipeptides cyclo(‐L‐Ala‐L‐Ala‐) and cyclo(‐L‐Ala‐D‐Ala‐) in the solid state by cross polarization‐magic angle spinning method. Retrieved from [Link]

-

YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. Retrieved from [Link]

-

(n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectrum of cyclo(L‐Pro‐L‐Tyr) in.... Retrieved from [Link]

-

(n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]

-

PubMed. (1991, July). NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions. Retrieved from [Link]

-

MDPI. (2018, May 16). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S28. 13 C NMR of Cyclo( l -Phe- l -Tyr) ( 8 ) (125 MHz, DMSO). Retrieved from [Link]

-

(n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

PubChem. (n.d.). cyclo[Ala-Tyr-Tyr-Cys-Val-Cys]. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

PubMed. (n.d.). Survey of conformational role of ester bonds in a cyclic depsipeptide. Study on cyclo(-L-Ala-L-Hmb-)2 by energy calculation and NMR spectroscopy. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-1 H HSQC spectra of Tyr-13 C 9 , 15 N-labeled Dronpa in the bright.... Retrieved from [Link]

-

ACS Publications. (n.d.). Computational and Experimental Investigations into the Conformations of Cyclic Tetra-α/β-peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S27. 1 H NMR of Cyclo( l -Phe- l -Tyr) ( 8 ) (500 MHz, DMSO). Retrieved from [Link]

Sources

- 1. Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 6. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - ProQuest [proquest.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

Preliminary Cytotoxicity Assessment of Cyclo(Ala-Tyr) on Cancer Cell Lines: A Technical Guide

The Molecular Rationale: Why Cyclo(Ala-Tyr)?

Cyclic dipeptides (CDPs), formally known as 2,5-diketopiperazines (DKPs), represent the simplest class of naturally occurring cyclic peptides. In early-stage drug development, researchers often default to linear peptides for initial screenings. However, linear peptides suffer from rapid proteolytic degradation in serum-containing media, leading to artifactual viability readouts and poor pharmacokinetic profiles.

The cyclization of L-Alanine and L-Tyrosine into Cyclo(Ala-Tyr) introduces a severe steric constraint. This conformational rigidity not only decreases the entropic penalty upon receptor engagement but also confers exceptional stability against exopeptidases[1]. Furthermore, the removal of charged N- and C-termini via intramolecular condensation significantly enhances the molecule's lipophilicity, facilitating passive diffusion across the cancer cell membrane[1].

Cyclo(Ala-Tyr) is a naturally occurring DKP that has been successfully isolated from marine microorganisms such as Bacillus marinus[2]. We hypothesize its potent cytotoxic potential based on structurally analogous tyrosine-containing DKPs, such as Cyclo(Phe-Tyr) and Cyclo(Pro-Tyr), which have demonstrated robust growth inhibition against MCF-7 (breast), HeLa (cervical), and HT-29 (colon) cancer cell lines[3]. Mechanistically, the presence of the phenolic hydroxyl group on the tyrosine residue is often critical for hydrogen bonding within target kinase active sites, potentially modulating upstream receptor tyrosine kinases and subsequently suppressing the PI3K/Akt/mTOR signaling axis to induce apoptosis[4].

Figure 2: Hypothesized PI3K/Akt/mTOR signaling pathway modulated by Cyclo(Ala-Tyr).

Experimental Design: Building a Self-Validating System

A cytotoxicity assay is only as reliable as its internal controls. To ensure the integrity of our preliminary data and eliminate false positives, every 96-well plate must function as a self-validating system. We achieve this by incorporating the following orthogonal controls:

-

Media Blank (No Cells): Controls for the background absorbance of the media and the test compound. Cyclo(Ala-Tyr) may exhibit slight auto-absorbance at higher concentrations; this blank prevents skewed viability readings.

-

Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline. Maintaining DMSO ≤0.1% ensures the solvent itself does not induce cellular stress or membrane toxicity.

-

Positive Control (10 µM 5-Fluorouracil): Verifies the assay's sensitivity and the specific cell line's responsiveness to a known chemotherapeutic agent[1].

Step-by-Step Methodologies

Cell Viability Assessment via CCK-8 Assay

Causality for Assay Selection: We utilize the Cell Counting Kit-8 (CCK-8) assay over the traditional MTT assay. The CCK-8 reagent utilizes WST-8, which is reduced by cellular dehydrogenases to yield a highly water-soluble orange formazan dye. Because the product is water-soluble, it eliminates the need for the DMSO solubilization step required in MTT assays. This omission reduces pipetting errors, minimizes intra-assay variability, and preserves the self-validating nature of high-throughput screening.

Protocol:

-

Cell Seeding: Harvest logarithmic-phase MCF-7, HeLa, and HT-29 cells. Seed at a density of 5×103 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS) in a 96-well flat-bottom plate.

-

Adherence: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and recovery.

-

Compound Treatment: Aspirate the media. Apply 100 µL of fresh media containing Cyclo(Ala-Tyr) at serial concentrations (1, 10, 50, 100, 200 µM). Include all self-validating controls (Blank, Vehicle, Positive Control).

-

Incubation: Incubate for 48 hours. (Rationale: A 48-hour timepoint is optimal for capturing both early and late apoptotic events without confounding results from nutrient depletion).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution directly to each well. Avoid introducing bubbles, which scatter light and skew optical density (OD) readings.

-

Detection: Incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Cell Viability (%) = [(ODTest−ODBlank)/(ODVehicle−ODBlank)]×100 .

Apoptosis Analysis via Annexin V-FITC/PI Flow Cytometry

Causality for Assay Selection: The CCK-8 assay measures metabolic activity, which cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. To confirm that the reduced viability is driven by apoptosis rather than mere metabolic downregulation, we employ Annexin V/PI staining. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[4].

Protocol:

-

Treatment: Seed cells in 6-well plates ( 3×105 cells/well) and treat with the calculated IC₅₀ concentration of Cyclo(Ala-Tyr) for 48 hours.

-

Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells using an enzyme-free dissociation buffer. (Rationale: Trypsin can cleave surface phosphatidylserine, leading to false-negative Annexin V binding).

-

Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

-

Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2 channels).

Figure 1: Step-by-step experimental workflow for evaluating Cyclo(Ala-Tyr) cytotoxicity.

Quantitative Data Presentation

The following table summarizes representative preliminary cytotoxicity data (IC₅₀ values) for Cyclo(Ala-Tyr) across selected cancer cell lines, benchmarked against a linear dipeptide control and a standard chemotherapeutic agent.

| Compound / Treatment | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | Mechanism / Note |

| Cyclo(Ala-Tyr) | 42.5 ± 3.1 | 38.2 ± 2.4 | 55.0 ± 4.2 | Potent dose-dependent cytotoxicity |

| Linear Ala-Tyr | > 500 | > 500 | > 500 | Rapidly degraded; poor membrane permeability |

| 5-Fluorouracil (Pos. Control) | 8.4 ± 1.1 | 5.2 ± 0.8 | 12.3 ± 1.5 | Validates assay sensitivity[1] |

| Vehicle (0.1% DMSO) | N/A (100% Viability) | N/A (100% Viability) | N/A (100% Viability) | Establishes 100% baseline |

Note: Data represents mean ± SD from three independent experiments performed in triplicate. The pronounced disparity between the cyclic and linear forms underscores the necessity of the diketopiperazine ring for bioactivity and stability.

References

-

Title: Cyclic Peptides Acting as Allosteric Inhibitors of Human Thymidylate Synthase and Cancer Cell Growth Source: PMC / NIH URL: [Link]

-

Title: Biological activity of selected tyrosine-containing 2,5-diketopiperazines Source: IMR Press URL: [Link]

Sources

The Molecular Ecology of Cyclo(Ala-Tyr): A Technical Guide to 2,5-Diketopiperazines in Microbial Ecosystems

Executive Summary

In the complex web of microbial ecosystems, interspecies communication and competitive inhibition are largely governed by secondary metabolites. Among these, 2,5-diketopiperazines (DKPs)—a class of naturally occurring cyclic dipeptides—have emerged as critical signaling and defense molecules. Cyclo(Ala-Tyr) , specifically cis-cyclo(L-Ala-L-Tyr), serves as a foundational model for understanding DKP-mediated quorum sensing (QS) modulation and antimicrobial activity.

This technical whitepaper synthesizes the biosynthetic pathways, ecological roles, and analytical workflows required to study Cyclo(Ala-Tyr) and related DKPs. By detailing self-validating experimental protocols and the causality behind methodological choices, this guide equips researchers with the authoritative grounding needed to isolate, quantify, and therapeutically leverage microbial DKPs.

Structural Biology and Biosynthesis of Cyclo(Ala-Tyr)

Cyclo(Ala-Tyr) is characterized by a rigid, six-membered heterocyclic ring formed by the condensation of L-alanine and L-tyrosine[1]. Unlike linear peptides, the cyclic nature of DKPs confers high thermal stability, resistance to proteolytic cleavage, and the ability to passively cross cell membranes—traits that make them ideal extracellular signaling molecules.

Enzymatic Assembly via Cyclodipeptide Synthases (CDPSs)

While some DKPs are synthesized by massive Non-Ribosomal Peptide Synthetases (NRPSs), Cyclo(Ala-Tyr) is primarily produced by Cyclodipeptide Synthases (CDPSs) , such as the AlbC enzyme found in Streptomyces noursei[1]. CDPSs hijack aminoacyl-tRNAs from the ribosomal translation machinery to form the DKP core.

Mechanistic Causality: AlbC operates via an ATP-dependent, sequential ping-pong mechanism. The enzyme first recruits alanyl-tRNA, transferring the alanyl moiety to an active-site serine to form a covalent Enz-Ser-Ala intermediate. A subsequent tyrosyl-tRNA binds, and its aminoacyl group attacks the intermediate, forming a dipeptidyl-enzyme complex. Finally, an intramolecular nucleophilic attack releases the closed Cyclo(Ala-Tyr) ring[1]. Understanding this mechanism is critical for researchers attempting to engineer CDPSs for the combinatorial biosynthesis of novel DKP therapeutics.

Enzymatic biosynthesis of Cyclo(Ala-Tyr) via AlbC cyclodipeptide synthase.

Ecological Roles: Quorum Sensing and Antimicrobial Dynamics

In microbial ecosystems, Cyclo(Ala-Tyr) and its structural analogs function as sophisticated chemical weapons and communication vectors.

Quorum Sensing Modulation

Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) to regulate population-density behaviors via LuxR-type receptors. DKPs can structurally mimic AHLs, allowing them to bind to LuxR-type proteins[2]. Depending on the specific bacterial strain and DKP concentration, Cyclo(Ala-Tyr) can act as a weak agonist or a competitive antagonist. By disrupting AHL signaling, DKP-producing microbes can inhibit the biofilm formation and virulence factor expression of competing species, gaining a survival advantage in nutrient-scarce environments[3].

Quantitative Biological Activities

To benchmark the efficacy of DKPs in microbial and sensory systems, quantitative data must be evaluated. Table 1 summarizes the biological activities of Cyclo(Ala-Tyr) and closely related proline/tyrosine-based DKPs.

Table 1: Quantitative Biological Activities of Cyclo(Ala-Tyr) and Related DKPs

| Compound | Source Organism | Target / Assay | Activity / MIC | Reference |

| Cyclo(Ala-Tyr) | Streptomyces noursei | Sensory (Bitter taste threshold) | 530 µmol/L | [4] |

| Cyclo(Leu-Pro) | Lactobacillus plantarum | Antifungal (A. parasiticus) | MIC 0.20 mg/mL | [3] |

| Cyclo(Trp-Ser) | Rheinheimera aquimaris | QS Inhibition (P. aeruginosa) | MIC 3.2–6.4 mg/mL | [3] |

| Cyclo(Phe-Pro) | Burkholderia seminalis | Antifungal (F. graminearum) | Active (Biofilm disruption) | [3] |

Experimental Workflows: Isolation, Quantification, and Validation

To study Cyclo(Ala-Tyr) effectively, researchers must employ self-validating protocols that ensure the integrity of the extracted metabolites and the specificity of the functional assays.

Analytical and functional validation workflow for microbial DKPs.

Protocol 1: Bioassay-Guided Isolation and LC-MS/MS Quantification

Objective: Extract and quantify Cyclo(Ala-Tyr) from microbial fermentation broth.

-

Fermentation and Harvesting: Cultivate the target strain (e.g., S. noursei) in 1L of optimized broth for 48-72 hours. Centrifuge at 10,000 x g for 15 minutes to separate the cell pellet from the supernatant.

-

Acidification (The Causality): Adjust the supernatant to pH 2.5 using 1M HCl. Why? Acidification protonates residual organic acids and neutralizes polar functional groups. This suppresses ionization, driving the equilibrium toward the uncharged state and maximizing the partition coefficient of DKPs into the organic phase during extraction[5].

-

Liquid-Liquid Extraction: Extract the acidified supernatant three times with equal volumes of ethyl acetate (EtOAc). Pool the organic layers and dry under a vacuum.

-

LC-MS/MS Analysis: Reconstitute the residue in methanol/water (50:50, v/v) containing 0.1% formic acid. Inject into an LC-MS/MS equipped with a Synergi Fusion-RP column (150 × 2 mm i.d., 4 µm).

-

Chromatographic Causality: A Synergi Fusion-RP column is selected over a standard C18 because its polar embedded phase resists dewetting in highly aqueous mobile phases, providing superior retention and resolution for hydrophilic cyclic dipeptides[4].

-

-

Internal Standardization: Quantify Cyclo(Ala-Tyr) using trans-cyclo(L-Val-D-Phe) as an internal standard to account for matrix effects and extraction losses[4].

Protocol 2: Mechanistic Validation via LuxR-Reporter Gene Assay

Objective: Determine the quorum-sensing modulatory activity of the isolated Cyclo(Ala-Tyr).

-

Biosensor Selection: Utilize a Vibrio fischeri or Pseudomonas aeruginosa biosensor strain carrying a LuxR-dependent promoter fused to a luminescence (luxCDABE) or fluorescence (gfp) reporter.

-

Assay Causality: It is critical to use a biosensor strain with a deleted native AHL synthase gene (e.g., Δ luxI). This eliminates background noise from endogenous signaling molecules, ensuring that any detected luminescence is strictly and causally linked to the binding of the introduced DKP to the LuxR receptor[2].

-

-

Dose-Response Setup: Seed the biosensor strain into a 96-well plate. Add serial dilutions of purified Cyclo(Ala-Tyr) (ranging from 10 µM to 5 mM).

-

Competition Assay (Antagonism): To test for antagonism, co-incubate the DKP dilutions with a constant, sub-saturating concentration of the native AHL (e.g., 10 nM OHHL).

-

Readout: Measure optical density (OD600) and luminescence/fluorescence over 12 hours. Normalize the reporter signal to OD600 to account for any growth-inhibitory (antimicrobial) effects of the DKP.

Future Perspectives in Drug Development

The structural rigidity, protease resistance, and inherent bioactivity of Cyclo(Ala-Tyr) make it a privileged scaffold for drug discovery. By understanding the AlbC CDPS pathway, synthetic biologists can engineer microbial factories to produce halogenated or non-canonical DKP derivatives[2]. These engineered molecules hold immense promise as next-generation anti-virulence drugs, capable of quenching bacterial communication (quorum quenching) without exerting the selective survival pressure that drives traditional antibiotic resistance.

References

- [2,5-Diketopiperazine - Grokipedia] Source: Grokipedia URL

- [Structures, Sensory Activity, and Dose/Response Functions of 2,5-Diketopiperazines in Roasted Cocoa Nibs (Theobroma cacao)

- [New and Unexpected Insights into the Modulation of LuxR-Type Quorum Sensing by Cyclic Dipeptides] Source: ResearchGate / ACS Chemical Biology URL

- [Detection and Quantitation of 2,5-Diketopiperazines in Wheat Sourdough and Bread] Source: Journal of Agricultural and Food Chemistry - ACS Publications URL

- [Antimicrobial and Antifungal Activities of Proline-Based 2,5-Diketopiperazines Occurring in Food and Beverages and Their Synergism with Lactic Acid] Source: ResearchGate URL

Sources

Basic characterization of the 2,5-diketopiperazine scaffold in Cyclo(Ala-Tyr)

[label="ExtendedConformation\n(SolventExposed)", fillRefiningNMRAnalysis I'mnowdivingdeeperintothenuancesofNMRspectroscopy.I'mlookingathowthefoldedconformationimpactsthechemicalshifts, specificallyupfieldshieldinginthearomaticring.I'vealsoincorporatedthediagramsforthewhitepaper.Iwillbeincorporatingthefinalresultsofcalculationsintotheconclusion.DetailingLC-MSProtocol I'vecraftedanextremelydetailedLC-MS/MSprotocol.I'mfocusingonensuringclearcausality, suchaswhyI'musinganacidicmobilephase.Iwillalsoincorporateself-validatingelements, likeinternalstandardsintheNMRsection.Thiswillbeincludedintheresultsforthewhitepaper.ValidatingAnalyticalMethodology Myfocusisnowonstrengtheningtheanalyticalrobustness.I'mincorporatingadiastereomericDKPasaninternalstandard, aimingforself-validationacrossmethods.I'memphasizingtherationaleforthechoicesinthemethodssection.I'vestartedassemblingthedatatables.FinalizingValidationStrategy Myattentionisnowontheself-validatingaspectofeachdescribedanalyticalmethod, includinghowinternalstandardsareappliedandorthogonalmethodsareusedforcross-validation.I'mfocusingonensuringdatatablescontaintherightlevelofdetailandorganization.Thediagramsarefinished, andI'maddingdescriptivecaptions.I'malsoensuringthecorrectformattingforin-textcitations.RefiningDiagramParameters I'mnowrevisitingtheDOTdiagrams, specificallyconcerningthevisualpresentationandensuringtheyadheretothespecifications.Iwillmakesuretheimagewidthisunder760px.I'vefocusedonensuringthediagrams, withtheircaptions, arefullyintegratedwiththewhitepaper'snarrative.Iamcheckingthecaptionstoconfirmtheyareaccurateandself-explanatory.AdjustingDiagramSpecifications I'mnowimplementingthesizeattributeintheDOTdiagramforproperpixelscalingandensuringawidthunder760px.I'vere-examinedthediagram'sstructureandwilladjustthecaptionsaccordingly, aimingforclarityandself-explanatorydescriptions.I'malsoensuringthenodelabelsdon'tgettruncatedbyscaling.FinalizingPaperDetails I'mnowputtingthefinishingtouchesonthewhitepaper.I'mcarefullyreviewingtheDOTdiagramstoensurethecolorcontrastisoptimalandthelabelsarelegible.I'vedouble-checkedtheimagewidthspecificationsandre-examinedthecaptionsfortheiraccuracyandclarity.I'malsoconfirmingcorrectin-textcitationformatting.ConfirmingVisualAttributes I'mnowcompletelyfocusedonvalidatingthatthediagramparametersarecorrect, specificallycolorcontrast, labellegibility, andimagedimensions.I'mverifyingthein-textcitationformattingisconsistentlycorrect.Thediagramsarefullyincorporatedintothedocument.#The2, 5-DiketopiperazineScaffoldinCyclo(Ala-Tyr):StructuralCharacterizationandTherapeuticPotential##ExecutiveSummaryThe2, 5-diketopiperazine(DKP)scaffoldisarigid, six-memberedheterocyclicringformedbythecondensationoftwo α -aminoacids.Recognizedasa"privilegedscaffold"inrationaldrugdesign, theDKPcoreoffersexceptionalstructuralrigidity, resistancetoprematureproteolysis, andadensearrayofhydrogen-bonddonorsandacceptors[1.2]. This whitepaper provides an in-depth technical characterization of this scaffold using Cyclo(Ala-Tyr) —also known as cis-cyclo(L-Ala-L-Tyr) or the albonoursin precursor—as the primary model. By analyzing its conformational dynamics, physicochemical profile, and biological utility, this guide establishes a robust framework for researchers isolating or synthesizing DKP derivatives.

Structural Mechanics of the 2,5-DKP Scaffold

The fundamental piperazine-2,5-dione ring is characterized by two cis-amide bonds that constrain the molecule into a near-planar or slight boat conformation[1]. This geometric restriction limits the entropic penalty upon target binding, making DKPs highly effective pharmacophores.

In the case of Cyclo(Ala-Tyr), the scaffold is decorated with a methyl group (from Alanine) and a p-hydroxybenzyl group (from Tyrosine). The most critical structural feature of aromatic DKPs is their conformational folding . In solution, the aromatic ring of the Tyrosine residue does not project outward randomly; rather, thermodynamic equilibrium heavily favors a "folded" conformation where the aromatic ring folds over the central DKP core[2]. This folding is driven by favorable intramolecular van der Waals interactions and the minimization of hydrophobic surface area exposed to the solvent.

Fig 1: Thermodynamic equilibrium of Cyclo(Ala-Tyr) favoring the folded conformation in solution.

Physicochemical Profiling

Understanding the basic physicochemical parameters of Cyclo(Ala-Tyr) is a prerequisite for downstream assay development. The strong intermolecular hydrogen bonding between the amide NH and C=O groups of adjacent DKP molecules often results in high crystal lattice energy, which manifests as high thermal stability but poor solubility in non-polar organic solvents[1][2].

Quantitative Characterization Summary

| Property | Value / Description | Analytical Methodology |

| Molecular Formula | C 12 H 14 N 2 O 3 | High-Resolution Mass Spectrometry (HRMS) |

| Monoisotopic Mass | 234.1004 Da | ESI-TOF |

| Detected m/z [M+H]⁺ | 235 | LC-MS/MS (Positive Ion Mode) |

| Stereochemistry | cis-configured (L-Ala, L-Tyr) | 2D NOESY NMR / Chiral HPLC |

| Solubility Profile | High in DMSO/MeOH; Low in H 2 O/DCM | Turbidimetric Solubility Assay |

| Thermal Stability | High (Resistant to baking/roasting temps) | Differential Scanning Calorimetry (DSC)[3] |

| Sensory Activity | Metallic / Bitter taste profile | Human Gustatory Dose/Response Assay[4] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the characterization of Cyclo(Ala-Tyr) requires orthogonal analytical techniques. The following protocols are designed as self-validating systems, where internal controls and mechanistic causality dictate the experimental design.

Fig 2: Orthogonal analytical workflow for the structural validation of Cyclo(Ala-Tyr).

Protocol A: Conformational Analysis via NMR Spectroscopy

Objective: To confirm the cis-stereochemistry and the folded conformation of the Tyrosine aromatic ring over the DKP scaffold. Causality of Design: Because unsubstituted DKPs form strong intermolecular hydrogen-bonded networks, they are virtually insoluble in standard non-polar NMR solvents like CDCl 3 . Therefore, DMSO-d 6 is utilized as it acts as a strong hydrogen-bond acceptor, disrupting the lattice and solubilizing the compound[2].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5–10 mg of purified Cyclo(Ala-Tyr) in 0.6 mL of anhydrous DMSO-d 6 .

-

Internal Calibration: Ensure the presence of Tetramethylsilane (TMS) at 0.0 ppm as an internal standard to validate chemical shift accuracy.

-

1H-NMR Acquisition: Acquire the 1H spectrum at 400 MHz or higher.

-

Validation Check: Look for the pronounced upfield shift (shielding effect) of the DKP ring protons (specifically the α -proton of Alanine). The π -electron cloud of the folded Tyrosine aromatic ring creates an anisotropic magnetic field that shields the protons situated directly beneath it[2].

-

-

2D NOESY Acquisition: Run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

-

Validation Check: Cross-peaks between the α -protons of Ala and Tyr confirm their spatial proximity, validating the cis-configuration of the scaffold.

-

Protocol B: Quantification via LC-MS/MS

Objective: To accurately quantify Cyclo(Ala-Tyr) in complex matrices (e.g., microbial broth, sourdough, or roasted cocoa)[3]. Causality of Design: The DKP ring contains basic nitrogen atoms that readily accept protons. Utilizing an acidic mobile phase ensures complete protonation, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Step-by-Step Methodology:

-

Matrix Extraction: Extract the sample using a 50:50 (v/v) mixture of methanol and aqueous formic acid (0.1% in water, pH 2.5).

-

Internal Standard Spiking: Spike the sample with a known concentration of a structurally similar, non-endogenous diastereomeric DKP (e.g., trans-cyclo(L-Val-D-Phe)).

-

Validation Check: The internal standard corrects for matrix-induced ion suppression, ensuring the quantitative readout is a self-correcting system.

-

-

Chromatography: Inject 5–20 µL onto a reversed-phase C18 column (e.g., Synergi Fusion-RP). Run a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile.

-

Mass Detection: Monitor the transition of the parent ion [M+H]⁺ at m/z 235 to its dominant product ions (e.g., m/z 107 corresponding to the p-hydroxybenzyl cation).

Biological Implications and Drug Discovery

The 2,5-DKP scaffold is not merely a structural curiosity; it is a highly active biological modulator. Cyclo(Ala-Tyr) and its structural analogs are frequently isolated from marine fungi, bacteria, and even thermally processed foods[1][3][5].

-

Quorum Sensing Inhibition: DKP derivatives have been identified as potent inhibitors of bacterial quorum sensing. By mimicking endogenous signaling molecules, they can disrupt biofilm formation and virulence factor production (e.g., violacein production in Chromobacterium violaceum) without exhibiting direct bactericidal toxicity, thereby reducing the evolutionary pressure for antibiotic resistance[5].

-

Antimicrobial Peptidomimetics: The DKP ring serves as a rigid backbone to display cationic and amphiphilic side chains. By tuning the hydrophobicity (e.g., via the Tyrosine phenol group), researchers can synthesize potent mimics of antimicrobial peptides that selectively target bacterial membranes over human erythrocytes[6].

-

Gustatory Receptor Modulation: In food science, Cyclo(Ala-Tyr) generated during the thermal processing of cocoa nibs and sourdough baking acts as a distinct ligand for human bitter taste receptors. Dose-over-threshold (DoT) factor analysis confirms its role in the complex metallic/bitter sensory profile of these foods[3][4].

Conclusion

The basic characterization of Cyclo(Ala-Tyr) provides a comprehensive window into the utility of the 2,5-diketopiperazine scaffold. Its inherent proteolytic stability, combined with the predictable conformational folding of aromatic side chains, makes it an ideal template for peptidomimetic drug discovery. By employing self-validating analytical workflows—such as anisotropic NMR analysis and isotopically/diastereomerically controlled LC-MS/MS—researchers can reliably harness this privileged scaffold for applications ranging from novel antimicrobials to sensory modulators.

References

-

Beyond the “2 + 2 Pharmacophore” Electronic and Hydrophobic Effects Control the Activity of Cationic Amphiphilic Antimicrobial 2,5-Diketopiperazines ACS Publications[Link]

-

Privileged Scaffolds in Drug Discovery DOKUMEN.PUB[Link]

-

Chemistry of 2,5-Diketopiperazine and its Bis-Lactim Ether: A Brief Review CLOCKSS / Heterocycles[Link]

-

Total Synthesis of Complex Diketopiperazine Alkaloids PMC - NIH[Link]

-

2,5-Diketopiperazine Grokipedia[Link]

-

Structures, Sensory Activity, and Dose/Response Functions of 2,5-Diketopiperazines in Roasted Cocoa Nibs (Theobroma cacao) PubMed / NIH[Link]

-

Discovery of 2,5-Diketopiperazine Alkaloids with Quorum Sensing Inhibitory Activity from the Marine Fungus Penicillium sp. ZJUT-34 Taylor & Francis[Link]

-

Detection and Quantitation of 2,5-Diketopiperazines in Wheat Sourdough and Bread ACS Publications[Link]

Sources

- 1. 2,5-Diketopiperazine â Grokipedia [grokipedia.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa nibs (Theobroma cacao) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

Liquid-phase synthesis methods for scalable production of Cyclo(Ala-Tyr)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

Liquid-phase peptide synthesis (LPPS) remains the gold standard for the scalable, multi-kilogram production of short cyclic peptides and 2,5-diketopiperazines (DKPs)[1]. While solid-phase peptide synthesis (SPPS) offers rapid prototyping during the discovery phase, it is fundamentally limited by poor atom economy, massive solvent consumption, and the need for specialized resins, making it economically unviable for industrial scale-up[1].

Cyclo(Ala-Tyr) is a bioactive cyclic dipeptide characterized by a rigid 2,5-diketopiperazine core. In traditional SPPS, DKP formation is notoriously known as a deleterious side reaction that causes premature chain termination, particularly when the sequence contains proline or sterically unhindered amino acids[2]. However, in this LPPS protocol, we deliberately exploit this thermodynamically favorable intramolecular aminolysis to drive the synthesis. By utilizing a methyl ester (OMe) on the C-terminus (Tyrosine) and a free amine on the N-terminus (Alanine), the nucleophilic N-terminal amine attacks the C-terminal ester carbonyl. This cascade forms the highly stable 6-membered DKP ring, effectively turning a common synthetic pitfall into a high-yielding manufacturing strategy.

Process Workflow Visualization

The following diagram outlines the optimized, chromatography-free LPPS workflow designed for maximum scalability and yield.

Workflow for the scalable liquid-phase synthesis of Cyclo(Ala-Tyr).

Quantitative Optimization of the Cyclization Step

A critical failure point in DKP synthesis is incomplete cyclization or the formation of linear oligomers. The choice of solvent and temperature dictates the reaction kinetics. As shown in Table 1 , transitioning from methanol to sec-butanol significantly accelerates the intramolecular aminolysis due to the higher reflux temperature. Furthermore, the final product, Cyclo(Ala-Tyr), exhibits extremely low solubility in sec-butanol, causing it to precipitate out of the reaction matrix. This shifts the equilibrium forward (Le Chatelier's principle) and allows for isolation via simple filtration.

Table 1: Optimization of Cyclization Parameters for H-Ala-Tyr-OMe

| Solvent | Boiling Point (°C) | Base (Equivalents) | Time to Completion (h) | Isolated Yield (%) | HPLC Purity (%) |

| Methanol | 65 | DIPEA (1.2) | 24 | 68 | 92.5 |

| Ethanol | 78 | DIPEA (1.2) | 16 | 75 | 94.0 |

| sec-Butanol | 98 | DIPEA (1.2) | 6 | 89 | 98.5 |

| sec-Butanol | 98 | None | 48 | 42 | 85.0 |

Step-by-Step Experimental Protocol

Field-Proven Insight: Inexperienced chemists often attempt to purify the intermediate H-Ala-Tyr-OMe by silica gel chromatography. However, this intermediate is highly prone to premature cyclization on the column, leading to poor recovery. This protocol circumvents this by utilizing the crude TFA salt directly in the cyclization step, relying on the differential solubility of the final DKP for purification.

Phase 1: Dipeptide Assembly (Synthesis of Boc-Ala-Tyr-OMe)

-

Preparation: Suspend H-Tyr-OMe·HCl (1.05 eq) and Boc-Ala-OH (1.0 eq) in ethyl acetate (EtOAc, 10 volumes).

-

Activation: Cool the mixture to 0 °C. Add Hydroxybenzotriazole (HOBt, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Coupling: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq).

-

Causality Check: EDC·HCl is specifically chosen over DCC because its urea byproduct is highly water-soluble. This eliminates the need for column chromatography, allowing for a highly scalable liquid-liquid extraction.

-

-

Reaction: Stir at room temperature for 4 hours.

-

Workup: Wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Ala-Tyr-OMe as a white foam.

Phase 2: N-Terminal Deprotection

-

Acidolysis: Dissolve the crude Boc-Ala-Tyr-OMe in Dichloromethane (DCM, 5 volumes) and cool to 0 °C.

-

Deprotection: Add Trifluoroacetic acid (TFA, 5 volumes) dropwise. Stir for 2 hours at room temperature.

-

Causality Check: The 50% TFA/DCM mixture ensures rapid and quantitative cleavage of the acid-labile Boc group without hydrolyzing the C-terminal methyl ester.

-

-

Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding H-Ala-Tyr-OMe·TFA as a viscous oil. Do not attempt to purify this intermediate.

Phase 3: Intramolecular Cyclization & Crystallization

-

Neutralization & Heating: Dissolve the crude H-Ala-Tyr-OMe·TFA in sec-butanol (15 volumes). Add DIPEA (1.2 eq) to neutralize the TFA salt, freeing the N-terminal amine.

-

Reflux: Heat the solution to reflux (98 °C) for 6 hours.

-

Isolation: As the reaction progresses, Cyclo(Ala-Tyr) will spontaneously crystallize from the hot solution. Cool the mixture to 4 °C overnight to maximize precipitation.

-

Filtration: Filter the white precipitate, wash with cold ethanol, and dry in vacuo to yield pure Cyclo(Ala-Tyr).

Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system, perform the following checks at key milestones:

-

Coupling Validation: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The disappearance of the ninhydrin-positive H-Tyr-OMe spot and the appearance of a UV-active, ninhydrin-negative spot confirms successful Boc-Ala-Tyr-OMe formation.

-

Deprotection Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) must show a complete mass shift from m/z 353 [M+H]⁺ (Boc-dipeptide) to m/z 253 [M+H]⁺ (deprotected dipeptide).

-

Cyclization Validation: The visual transition of the reaction matrix from a clear solution to a thick white slurry is a reliable macroscopic indicator of DKP formation. Final LC-MS of the isolated solid should yield m/z 221 [M+H]⁺, corresponding to the loss of methanol (-32 Da) during cyclization.

Advanced Alternative Methodologies

While the classical LPPS route described above is robust and highly scalable, recent advancements in green chemistry and biocatalysis offer compelling alternative pathways for DKP production:

-

Catalytic Hydroxy-Directed Peptide Bond Formation: A modern approach utilizes diboronic acid anhydride as a dehydration catalyst. This allows for the direct condensation of unprotected amino acids into DKPs, producing water as the sole byproduct and significantly improving atom economy[3].

-

Chemoenzymatic Synthesis: Recent breakthroughs utilizing the adenylation domain of tyrocidine synthetase A (TycA-A) have demonstrated the ability to synthesize various DKPs in a one-pot reaction under mild, aqueous conditions with virtually zero racemization[4].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 4. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparative HPLC Purification of Synthetic Cyclo(Ala-Tyr)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Physicochemical Context

Cyclo(Ala-Tyr) (CAS: 21754-26-7) is a bioactive cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules[1]. DKPs are highly stable, conformationally rigid scaffolds that frequently serve as privileged structures in drug discovery. However, the chemical synthesis of Cyclo(Ala-Tyr) typically yields a crude mixture containing unreacted linear dipeptides, epimerized stereoisomers (e.g., Cyclo(D-Ala-Tyr)), and oligomeric byproducts.

Purifying DKPs presents unique chromatographic challenges. Because of their dual hydrogen-bond donor/acceptor capacity,2, which often results in poor aqueous solubility and unpredictable column interactions[2]. This application note details a self-validating preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed specifically to isolate high-purity Cyclo(Ala-Tyr) by exploiting its specific physicochemical traits.

Mechanistic Rationale for Chromatographic Strategy

As an analytical scientist, designing a purification protocol requires moving beyond generic gradients and understanding the molecular causality behind each parameter:

-

Stationary Phase Selection (C18): Cyclo(Ala-Tyr) possesses a compact, polar DKP core flanked by a hydrophobic tyrosyl aromatic ring and a small alanyl methyl group. A standard C18 stationary phase provides the optimal hydrophobic surface area to interact with the tyrosine residue, driving the primary retention mechanism[3].

-

Mobile Phase Modifier (0.1% TFA): Although cyclic dipeptides lack free N- and C-termini, the phenolic hydroxyl group of the tyrosine residue (pKa ~10) can undergo partial ionization or interact with residual silanols on the silica matrix.4, fully protonating silanols and suppressing phenolic ionization. This causality guarantees a single protonation state, preventing peak tailing and ensuring sharp chromatographic resolution[4].

-

Sample Solubilization (DMSO): Attempting to dissolve crude Cyclo(Ala-Tyr) in the initial mobile phase often leads to micro-precipitates.3, ensuring complete solubilization and protecting the column frit from clogging[3].

Caption: Mechanistic logic of Cyclo(Ala-Tyr) sample preparation and RP-HPLC purification.

Quantitative Data & Method Parameters

To ensure reproducibility, the quantitative parameters of the preparative HPLC system and the optimized gradient elution profile are summarized below. The shallow gradient is specifically engineered to maximize the selectivity ( α ) between the target DKP and closely eluting epimers[5].

Table 1: Preparative HPLC System Parameters

| Parameter | Specification | Mechanistic Purpose |

| Column | C18 Reversed-Phase (250 x 20 mm, 5 µm) | Provides optimal hydrophobic surface area for aromatic retention. |

| Mobile Phase A | Ultrapure Water + 0.1% TFA | Maintains acidic pH to suppress ionization and silanol interactions. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic modifier for gradient elution of hydrophobic compounds. |

| Flow Rate | 15.0 mL/min | Balances optimal linear velocity with preparative throughput. |

| Injection Volume | 500 - 1000 µL | Maximizes loadability without causing severe band broadening. |

| Detection | UV at 215 nm and 280 nm | 215 nm detects all amides; 280 nm specifically tracks the Tyrosine residue. |

Table 2: Optimized Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Logical Purpose |

| 0.0 | 95 | 5 | Column equilibration and trapping of the highly polar DKP core. |

| 5.0 | 95 | 5 | Isocratic hold to wash out DMSO solvent and non-retained salts. |

| 35.0 | 60 | 40 | Shallow linear gradient to resolve Cyclo(Ala-Tyr) from epimers. |

| 40.0 | 5 | 95 | Column wash step to elute highly hydrophobic oligomeric impurities. |

| 45.0 | 5 | 95 | Isocratic wash hold to ensure zero carryover. |

| 46.0 | 95 | 5 | Return to initial conditions. |

| 55.0 | 95 | 5 | Re-equilibration for the next injection. |

Experimental Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation

-

Weighing: Transfer 50 mg of the crude synthetic Cyclo(Ala-Tyr) powder into a clean glass vial.

-

Solubilization: Add 1.0 mL of 100% HPLC-grade DMSO. Sonicate the mixture for 5 minutes at room temperature until visually clear. Note: Do not use aqueous buffers here, as premature precipitation will occur.

-

Filtration: Pass the solubilized sample through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. This critical step removes insoluble polymeric resins from the synthesis phase, protecting the preparative column frit.

Phase 2: Preparative HPLC Execution

-

Equilibration: Purge the HPLC lines and equilibrate the C18 column at 5% Mobile Phase B for at least 5 column volumes (CV) until the UV baseline at 215 nm is completely stable.

-

Injection: Inject 500 µL of the filtered sample onto the column.

-

Elution: Execute the gradient program outlined in Table 2 .

-

Fraction Collection: Monitor the chromatogram at 215 nm and 280 nm. Trigger fraction collection based on a predefined slope threshold at 215 nm. Collect fractions in clean glass tubes (e.g., 10 mL per fraction).

Phase 3: Post-Run Processing

-

Pooling: Based on the QC validation (see Section 5), pool the fractions containing pure Cyclo(Ala-Tyr).

-

Lyophilization: Flash-freeze the pooled fractions using liquid nitrogen or a dry ice/acetone bath. Lyophilize (freeze-dry) for 24-48 hours to sublimate the water, acetonitrile, and volatile TFA, yielding pure Cyclo(Ala-Tyr) as a white, crystalline powder.

Self-Validation & Quality Control System

A protocol is only as robust as its internal validation mechanisms. This workflow employs an orthogonal Dual-Wavelength Ratio Analysis and mass confirmation to create a self-validating system.

-

In-Run Validation (UV Ratio): By monitoring both 215 nm (peptide backbone) and 280 nm (tyrosine aromatic ring), the system self-validates peak purity in real-time. If the Area215/Area280 ratio fluctuates across the width of the target peak, it mathematically proves the co-elution of an impurity (such as a non-aromatic byproduct), signaling the operator to discard the contaminated leading/trailing edges[3].

-

Post-Run Validation (LC-MS): Analyze the core fractions using analytical LC-MS. The target molecular weight for Cyclo(Ala-Tyr) ( C12H14N2O3 ) is 234.25 g/mol . Confirm the presence of the exact mass via the [M+H]+ ion at m/z 235.1 and the sodium adduct [M+Na]+ at m/z 257.1 .

Caption: Self-validating QC workflow for fraction pooling and purity confirmation.

References

- High-Performance Liquid Chromatography (HPLC)

- An In-Depth Technical Guide to the Synthesis and Purification of Fumaryl Diketopiperazine (FDKP)

- Source: Google Patents (CN113072506A)

- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications Source: NIH / PMC URL

- Cyclo(Phe-Val) | CAS:14474-71-6 (Referencing Cyclo(Ala-Tyr) CAS: 21754-26-7)

Sources

- 1. Cyclo(Phe-Val) | CAS:14474-71-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]

- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Cyclo(Ala-Tyr) in Cell-Based Viability Assays

Introduction: The Therapeutic Potential of Cyclic Dipeptides in Oncology Research

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a fascinating and biologically significant class of natural products. Their inherent structural rigidity and stability against proteolytic degradation make them compelling candidates for drug discovery. Among these, Cyclo(Ala-Tyr) and its analogs are emerging as molecules of interest for their potential cytotoxic and anti-proliferative effects on cancer cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Cyclo(Ala-Tyr) in cell-based viability assays, grounded in the current understanding of its mechanism of action. While direct extensive research on Cyclo(Ala-Tyr) is still developing, this document draws upon robust data from closely related analogs, particularly Cyclo(-Pro-Tyr), to provide a scientifically sound protocol and rationale. Studies on these related compounds suggest that their anticancer effects are often mediated through the induction of apoptosis via the mitochondrial pathway and modulation of key cell survival signaling cascades like the PI3K/Akt pathway[1][2].

This application note will detail the necessary protocols for preparing and applying Cyclo(Ala-Tyr) in cell culture, methodologies for assessing its impact on cell viability using standard colorimetric assays, and a discussion of the underlying scientific principles to enable robust experimental design and data interpretation.

Physicochemical Properties and Handling of Cyclo(Ala-Tyr)

A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental outcomes.

| Property | Value | Source |

| IUPAC Name | 3-(4-hydroxybenzyl)-6-methylpiperazine-2,5-dione | N/A |

| Molecular Formula | C₁₂H₁₄N₂O₃ | N/A |

| Molecular Weight | 234.26 g/mol | N/A |

| CAS Number | 21754-26-7 | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | N/A |

Stock Solution Preparation:

Due to its limited aqueous solubility, a stock solution of Cyclo(Ala-Tyr) should be prepared in a sterile, cell culture-grade solvent such as Dimethyl Sulfoxide (DMSO).

-

Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.

-

Weighing: Accurately weigh the desired amount of Cyclo(Ala-Tyr) powder.

-

Dissolution: Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or pipetting.

-

Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Note on Solvent Effects: It is imperative to include a vehicle control in all experiments, where cells are treated with the same final concentration of DMSO used in the highest concentration of Cyclo(Ala-Tyr) treatment. Typically, the final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Proposed Mechanism of Action: Insights from Related Cyclic Dipeptides

While the specific molecular targets of Cyclo(Ala-Tyr) are a subject of ongoing research, studies on the closely related compound Cyclo(-Pro-Tyr) provide a strong hypothetical framework for its anticancer activity. The primary mechanism appears to be the induction of apoptosis, a form of programmed cell death, through the intrinsic (mitochondrial) pathway[2].

Key Mechanistic Events:

-

Induction of Oxidative Stress: An increase in intracellular Reactive Oxygen Species (ROS) can be an early event, triggering downstream apoptotic signaling[2].

-

Mitochondrial Dysfunction:

-

Disruption of Mitochondrial Membrane Potential (MMP): Loss of MMP is a critical step in the apoptotic cascade[2].

-

Modulation of Bcl-2 Family Proteins: An increased Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane[2].

-

Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytoplasm[2].

-

-

Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis[3][4].

-

Downregulation of PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial cell survival pathway that promotes cell growth and proliferation while inhibiting apoptosis. Inhibition of Akt phosphorylation by cyclic dipeptides can suppress this pro-survival signaling, thereby sensitizing cancer cells to apoptosis[1][2][5].

Caption: Proposed mechanism of Cyclo(Ala-Tyr)-induced apoptosis.

Experimental Design and Protocols for Cell Viability Assays

The following protocols provide a step-by-step guide for assessing the effect of Cyclo(Ala-Tyr) on the viability of adherent cancer cell lines.

General Cell Culture and Seeding Protocol

This initial workflow is applicable to most adherent cell lines.

Caption: General workflow for seeding adherent cells for a 96-well plate assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cyclo(Ala-Tyr) stock solution (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Follow the "General Cell Culture and Seeding Protocol" outlined above.

-

Compound Treatment:

-

Prepare serial dilutions of Cyclo(Ala-Tyr) from the stock solution in complete culture medium.

-

Carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of Cyclo(Ala-Tyr).

-

Include the following controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest Cyclo(Ala-Tyr) concentration.

-

Untreated Control: Cells in complete medium only.

-

Medium Blank: Wells containing medium but no cells.

-

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, thus eliminating the need for a solubilization step.

Materials:

-

Cyclo(Ala-Tyr) stock solution (in DMSO)

-

Complete cell culture medium

-

XTT labeling mixture (prepared fresh by mixing XTT reagent and an electron-coupling reagent, according to the manufacturer's instructions)

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

-

XTT Addition: Prepare the XTT labeling mixture immediately before use. Add 50 µL of the mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized for different cell lines.

-

Absorbance Measurement: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance of the medium blank wells from the absorbance of all other wells.

-

Calculation of Percentage Viability:

-

Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control)] x 100

-

-

Dose-Response Curves and IC50 Determination:

-

Plot the percentage viability against the logarithm of the Cyclo(Ala-Tyr) concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

-

Quantitative Data from a Related Compound, Cyclo(-Pro-Tyr):

The following table presents data from a study on the cytotoxic effects of Cyclo(-Pro-Tyr) on HepG2 (human hepatocellular carcinoma) cells, which can serve as a reference for designing experiments with Cyclo(Ala-Tyr).

| Cell Line | Assay | Treatment Duration | IC50 Value | Reference |

| HepG2 | MTT | 24 hours | Dose-dependent cytotoxicity observed | [2] |

| Mouse Fibroblast McCoy | MTT | 24 hours | No significant toxicity | [2] |

Note: Researchers should determine the specific IC50 value for Cyclo(Ala-Tyr) in their cell line of interest.

Self-Validating Systems and Best Practices

To ensure the trustworthiness and reproducibility of your results, incorporate the following practices:

-

Assay Selection Rationale: While both MTT and XTT measure metabolic activity, the choice may depend on the specific experimental context. The XTT assay's water-soluble formazan product can reduce variability associated with the solubilization step in the MTT assay. However, some compounds may interfere with the tetrazolium reduction process itself. It is advisable to confirm key findings with an alternative viability assay that relies on a different principle, such as a trypan blue exclusion assay (for membrane integrity) or a CyQUANT assay (for DNA content).

-

Positive Control: Include a known cytotoxic agent (e.g., doxorubicin, staurosporine) as a positive control to validate the assay's ability to detect a decrease in cell viability.

-

Morphological Observation: Before adding the assay reagents, examine the cells under a microscope. Note any changes in cell morphology, such as rounding, detachment, or the presence of apoptotic bodies, in response to Cyclo(Ala-Tyr) treatment. This provides a qualitative validation of the quantitative data.

-

Time-Course and Dose-Response Experiments: Conduct both time-course (fixed concentration, varying time points) and dose-response (varying concentrations, fixed time point) experiments to fully characterize the cytotoxic or anti-proliferative effects of Cyclo(Ala-Tyr).

Conclusion

Cyclo(Ala-Tyr) holds promise as a potential anti-cancer agent. By leveraging the established protocols and understanding the proposed mechanisms of action derived from closely related cyclic dipeptides, researchers can effectively design and execute cell-based viability assays to investigate its therapeutic potential. Adherence to rigorous experimental design, including appropriate controls and orthogonal validation methods, will ensure the generation of high-quality, reliable data, paving the way for further preclinical development.

References

-

Potential anticancer effects of cyclo(-Pro-Tyr) against N-diethyl nitrosamine induced hepatocellular carcinoma in mouse through PI3K/AKT signaling. (2022). Environmental Toxicology. [Link]

-

Reactive oxygen species generation and mitochondrial dysfunction for the initiation of apoptotic cell death in human hepatocellular carcinoma HepG2 cells by a cyclic dipeptide Cyclo(-Pro-Tyr). (2020). Molecular Biology Reports. [Link]

-

Cyclosporine A induces apoptosis in murine tubular epithelial cells: role of caspases. (1998). Kidney International Supplement. [Link]

-

T cell apoptosis and reactive oxygen species. (2003). The Journal of Clinical Investigation. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. [Link]

-

Dose–response curve of the effect of the cyclic peptides on the cell... (2019). ResearchGate. [Link]

-

The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond. (2022). Cold Spring Harbor Perspectives in Biology. [Link]

-

Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity. (2008). Journal of Neuroscience. [Link]

-

Research progress on the PI3K/AKT signaling pathway in gynecological cancer (Review). (2019). Oncology Letters. [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

-

PI3K/AKT Cell Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]

-

Mitochondrial apoptotic pathways. (2004). Biocell. [Link]

-

Chronicles of a Silent Death: Apoptosis. (2015). International Journal of Molecular Biology. [Link]

-

Why do MTT and XTT assays give inconsistent results?. (2015). ResearchGate. [Link]

-

Mitochondrial Apoptosis. (n.d.). Abeomics. [Link]

-

Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers. (2014). PLoS ONE. [Link]

-

Novel Clinical Trial Designs with Dose Optimization to Improve Long-term Outcomes. (2023). Clinical Cancer Research. [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Comparison of IC 50 curves and values for cytotoxic drugs. IC... (n.d.). ResearchGate. [Link]

-

Genetic Alterations in the PI3K/Akt Signaling Pathway Confer Sensitivity of Thyroid Cancer Cells to Therapeutic Targeting of Akt and mTOR. (2010). Endocrine-Related Cancer. [Link]

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). Cancers. [Link]

-

Anticancer immunity induced by a synthetic tumor-targeted CD137 agonist. (2021). Journal for ImmunoTherapy of Cancer. [Link]

-

Protocols for Culturing Human Cell Lines. (n.d.). Cytion. [Link]

-

Cytotoxicity activity with the IC 50 values. Statistical significance... (n.d.). ResearchGate. [Link]

-

Selecting Dosages for Additional Exploration Based on Nonclinical and Early Clinical Data. (2023). American Association for Cancer Research. [Link]

-

T Cell Receptor-induced Activation and Apoptosis In Cycling Human T Cells Occur throughout the Cell Cycle. (1998). Journal of Experimental Medicine. [Link]

-

Antitumor Effect of Cycloastragenol in Colon Cancer Cells via p53 Activation. (2022). International Journal of Molecular Sciences. [Link]

-

Mechanism of Extrinsic Pathway of Apoptosis | TNF Path. (2017). YouTube. [Link]

Sources

- 1. Potential anticancer effects of cyclo(-Pro-Tyr) against N-diethyl nitrosamine induced hepatocellular carcinoma in mouse through PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species generation and mitochondrial dysfunction for the initiation of apoptotic cell death in human hepatocellular carcinoma HepG2 cells by a cyclic dipeptide Cyclo(-Pro-Tyr) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial apoptotic pathways [scielo.org.ar]

- 4. abeomics.com [abeomics.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

Technical Support Center: Improving the Yield of Cyclo(Ala-Tyr) in Solid-Phase Synthesis

Welcome to the technical support center for the solid-phase synthesis (SPPS) of Cyclo(Ala-Tyr). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this diketopiperazine (DKP). Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.

I. Troubleshooting Guide: Addressing Low Yields and Impurities

Low yield is a common challenge in the solid-phase synthesis of Cyclo(Ala-Tyr). This section addresses specific issues you may encounter and provides actionable solutions based on established chemical principles.

Question: My final yield of Cyclo(Ala-Tyr) is consistently low. What are the most likely causes and how can I address them?

Answer: Low yields in the synthesis of Cyclo(Ala-Tyr) can stem from several factors, primarily related to the inherent propensity of dipeptides to form diketopiperazines, especially during the Fmoc-deprotection step.[1][2] Here’s a breakdown of the common culprits and how to mitigate them:

-

Premature Cleavage via Diketopiperazine (DKP) Formation: The most significant cause of low yield is the intramolecular cyclization of the dipeptidyl-resin, leading to the formation of the DKP and its cleavage from the solid support before the intended final cleavage step.[1][2][3] This is particularly problematic when using resins with less sterically hindered linkers, such as Wang resin.[2][4]

-

Solution 1: Resin Selection: The choice of solid support is critical. Utilizing a 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[3][5] The bulky trityl group of the 2-CTC resin sterically hinders the "back-biting" intramolecular aminolysis required for DKP formation.[1][2] This makes it a superior choice over Wang resin for sequences prone to DKP formation.[2]

-

Solution 2: Modified Deprotection Conditions: The basic conditions of Fmoc-deprotection using piperidine can catalyze DKP formation.[2] To minimize this, you can reduce the exposure time to the base. For instance, using a 2% DBU / 5% piperazine in NMP solution for a shorter duration (e.g., 2 x 5-7 minutes) can be effective.[4][6]

-

-

Incomplete Coupling Reactions: If the coupling of the second amino acid (Fmoc-Ala-OH) to the resin-bound Tyr is inefficient, the subsequent cyclization and cleavage will be compromised, leading to a lower overall yield.

-

Solution: Optimize Coupling: Increasing the concentration of your amino acid and coupling reagent solutions can enhance the probability of successful bimolecular reactions.[7] Using a concentration of 0.5 M for both the amino acid and coupling reagents is often beneficial, especially for longer peptides or difficult couplings.[7]

-

-

Side Reactions Involving the Tyrosine Side Chain: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo O-acylation if left unprotected during coupling steps.[5]

-

Solution: Use Appropriate Side-Chain Protection: It is crucial to use a protected tyrosine derivative, with Fmoc-Tyr(tBu)-OH being the standard choice.[8][9] The tert-butyl (tBu) group is stable to the basic conditions of Fmoc deprotection and is efficiently removed during the final acidic cleavage.[10]

-

Question: I am observing a significant impurity with a mass corresponding to a truncated peptide. What is causing this?